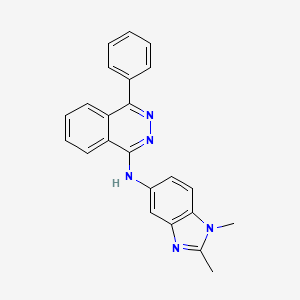![molecular formula C16H25NO3 B5425561 N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic and euphoric effects. However, it is important to note that the use of U-47700 for recreational purposes is illegal and highly dangerous, as it has been linked to numerous cases of overdose and death.
Mechanism of Action
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain, reward, and addiction. By binding to this receptor, this compound produces a powerful analgesic effect, as well as feelings of euphoria and relaxation.
Biochemical and physiological effects:
The use of this compound has been linked to a number of biochemical and physiological effects, including respiratory depression, decreased heart rate, and decreased blood pressure. These effects can be dangerous, especially when this compound is used in high doses or in combination with other drugs.
Advantages and Limitations for Lab Experiments
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has several advantages for use in laboratory experiments, including its high potency and its ability to bind selectively to the mu-opioid receptor. However, its illegal status and potential for abuse make it difficult to obtain and use in research settings.
Future Directions
There are several potential future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide, including the development of safer and more effective painkillers, the investigation of its potential as a treatment for addiction, and the exploration of its effects on the brain and behavior. However, it is important to note that any research on this compound must be conducted with caution and in accordance with ethical guidelines, due to its potential for abuse and harm.
Synthesis Methods
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method is not widely known, as it is considered a controlled substance and therefore its production is illegal.
Scientific Research Applications
Despite its illegal status, N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has been the subject of scientific research due to its potential as a painkiller. Studies have shown that this compound is a highly potent analgesic, with a potency that is estimated to be 7.5 times greater than that of morphine. This makes it a promising candidate for the treatment of severe pain, such as that experienced by cancer patients.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(17-15(18)10-16(2,3)4)12-7-8-13(19-5)14(9-12)20-6/h7-9,11H,10H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBBAJOYBWTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-furylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5425483.png)
![4-[(methylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B5425484.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5425488.png)

![9-[2,3-dihydro-1H-indol-1-yl(oxo)acetyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5425504.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-3,5-dimethylpiperidine](/img/structure/B5425514.png)
![4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol](/img/structure/B5425522.png)

![ethyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5425537.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylthiophene-2-carboxamide](/img/structure/B5425540.png)
![N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5425556.png)

![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425568.png)